3,3-Difluoropiperidine-4-carboxylic acid
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Overview
Description
3,3-Difluoropiperidine-4-carboxylic acid: is a fluorinated piperidine derivative.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety when handling reactive fluorinating agents .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.
Major Products Formed:
Oxidation: Formation of difluoroketones or difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols or difluoroaldehydes.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
Chemistry: 3,3-Difluoropiperidine-4-carboxylic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
- 3-Fluoropiperidine-4-carboxylic acid
- 4-Fluoropiperidine-3-carboxylic acid
- 2,2-Difluoropiperidine-4-carboxylic acid
Uniqueness: 3,3-Difluoropiperidine-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to mono-fluorinated or differently substituted piperidine derivatives .
Properties
IUPAC Name |
3,3-difluoropiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-9-2-1-4(6)5(10)11/h4,9H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWSNADCSHIEOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(=O)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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